molecular formula C13H12ClNO2 B11925143 4-Chloro-2-((3-methoxybenzyl)oxy)pyridine CAS No. 1346707-13-8

4-Chloro-2-((3-methoxybenzyl)oxy)pyridine

Cat. No.: B11925143
CAS No.: 1346707-13-8
M. Wt: 249.69 g/mol
InChI Key: WIIJHSCBJCLNGU-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-methoxybenzyl)oxy)pyridine is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((3-methoxybenzyl)oxy)pyridine typically involves the reaction of 4-chloropyridine with 3-methoxybenzyl alcohol under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol displaces the chlorine atom on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((3-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while substitution of the chlorine atom can yield various substituted pyridines.

Scientific Research Applications

4-Chloro-2-((3-methoxybenzyl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((3-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-((4-methoxybenzyl)oxy)pyridine
  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine

Uniqueness

4-Chloro-2-((3-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1346707-13-8

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-2-[(3-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H12ClNO2/c1-16-12-4-2-3-10(7-12)9-17-13-8-11(14)5-6-15-13/h2-8H,9H2,1H3

InChI Key

WIIJHSCBJCLNGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=NC=CC(=C2)Cl

Origin of Product

United States

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